molecular formula C8H6FN3S B13699288 4-(6-Fluoro-2-pyridyl)thiazol-2-amine

4-(6-Fluoro-2-pyridyl)thiazol-2-amine

Katalognummer: B13699288
Molekulargewicht: 195.22 g/mol
InChI-Schlüssel: BFAWGHAEPWVHLU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(6-Fluoro-2-pyridyl)thiazol-2-amine is a heterocyclic compound with the molecular formula C8H6FN3S and a molecular weight of 195.22 g/mol This compound features a thiazole ring fused with a pyridine ring, with a fluorine atom attached to the pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Fluoro-2-pyridyl)thiazol-2-amine typically involves the reaction of 2-aminothiazole with 6-fluoropyridine under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through nucleophilic substitution, where the amino group of the thiazole attacks the fluoropyridine, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .

Analyse Chemischer Reaktionen

Types of Reactions

4-(6-Fluoro-2-pyridyl)thiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

4-(6-Fluoro-2-pyridyl)thiazol-2-amine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-(6-Fluoro-2-pyridyl)thiazol-2-amine involves its interaction with specific molecular targets and pathways. In antimicrobial applications, it inhibits the synthesis of essential biomolecules in pathogens, leading to their death. In anticancer research, it targets specific enzymes and receptors involved in cell proliferation and apoptosis, thereby inhibiting the growth of cancer cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-(6-Fluoro-2-pyridyl)thiazol-2-amine is unique due to the presence of both the thiazole and pyridine rings, along with the fluorine substituent. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research fields .

Eigenschaften

Molekularformel

C8H6FN3S

Molekulargewicht

195.22 g/mol

IUPAC-Name

4-(6-fluoropyridin-2-yl)-1,3-thiazol-2-amine

InChI

InChI=1S/C8H6FN3S/c9-7-3-1-2-5(11-7)6-4-13-8(10)12-6/h1-4H,(H2,10,12)

InChI-Schlüssel

BFAWGHAEPWVHLU-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=NC(=C1)F)C2=CSC(=N2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.